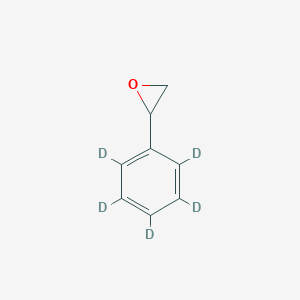
Desisopropyl ethyl torsemide
Vue d'ensemble
Description
Desisopropyl ethyl torsemide, also known as Torsemide, is a loop diuretic used to treat fluid retention (edema) in people with heart failure, liver disease, or kidney disease . It is also used to treat high blood pressure (hypertension) . Torsemide is an impurity of Torasemide .
Synthesis Analysis
During the process development of torsemide, several process-related substances, which have been specified in the pharmacopeia, would be produced . All these related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry . Particularly, a simple synthetic method for compound A has not been found in previous literature .Molecular Structure Analysis
The molecular formula of Desisopropyl ethyl torsemide is C15H18N4O3S . The molecular weight is 334.3951 .Chemical Reactions Analysis
During the process development of torsemide, several process-related substances would be produced . Other related substances could be prepared from compound B in one or two steps .Physical And Chemical Properties Analysis
The spectroscopic signature of Torsemide was analyzed using Fourier Transform infrared and Fourier Transform Raman spectra .Applications De Recherche Scientifique
Synthesis and Characterization of Related Substances
“Desisopropyl ethyl torsemide” is a related substance of Torasemide, a loop diuretic. The synthesis and characterization of such related substances are crucial for quality control during drug development. These substances can provide essential information for drug registration applications and help optimize reaction conditions to produce pharmaceuticals of better quality .
Impurity Profiling in Pharmaceuticals
Impurities in drug substances can significantly impact the quality and safety of the final product. Research into related substances like “Desisopropyl ethyl torsemide” is vital for understanding the impurity profile of APIs (Active Pharmaceutical Ingredients). This knowledge is increasingly important for pharmaceutical companies and regulatory authorities concerned with patient health .
Drug Repositioning Strategy
The study of related substances can lead to the discovery of other biological activities and pharmacological actions. “Desisopropyl ethyl torsemide” could potentially be repositioned for other therapeutic uses based on its structural similarity to Torasemide, thus expanding its application beyond its original purpose .
Antimicrobial and Antiviral Research
Pyrimidine derivatives, like “Desisopropyl ethyl torsemide,” have been studied for their antimicrobial and antiviral properties. The Biginelli reaction, which synthesizes such compounds, has produced molecules with therapeutic properties, including antimicrobial and antiviral effects. This makes “Desisopropyl ethyl torsemide” a candidate for further research in this field .
Therapeutic Properties Exploration
The therapeutic properties of pyrimidine derivatives are diverse, ranging from calcium channel blockers to anticancer, anti-inflammatory, and antioxidant compounds. “Desisopropyl ethyl torsemide,” as a pyrimidine derivative, may hold potential in these therapeutic areas, warranting further exploration .
Analytical Method Development
Developing stability-indicating methods for the analysis of Torasemide and its related substances, including “Desisopropyl ethyl torsemide,” is essential. Such methods ensure the accurate measurement of these compounds in bulk and pharmaceutical dosage forms, which is critical for maintaining drug quality and safety .
Mécanisme D'action
Target of Action
Desisopropyl ethyl torsemide, a derivative of torsemide, is likely to share similar targets. Torsemide is a high-ceiling loop diuretic . It primarily targets the Na+/K+/Cl- pump located on the luminal cell membrane surface in the medullary thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .
Mode of Action
The mode of action of desisopropyl ethyl torsemide is expected to be similar to that of torsemide. Torsemide inhibits the Na+/K+/Cl- pump by binding to a chloride ion-binding site of the pump . This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This diuretic action helps in the management of conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .
Pharmacokinetics
Torsemide is known to have a bioavailability of 963% . It is metabolized in the liver via CYP2C9 and to a minor extent, CYP2C8 and CYP2C18 . About 21% of torsemide is excreted in urine . The half-life of elimination is approximately 3.5 hours . These properties may vary for desisopropyl ethyl torsemide.
Action Environment
The action of desisopropyl ethyl torsemide can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as natural organic matter, carbonate/bicarbonate, or chloride ions, can affect the degradation and efficacy of similar compounds . Genetic polymorphisms, particularly in enzymes like CYP2C9 and OATP1B1, can also significantly influence the pharmacokinetics and pharmacodynamics of the drug .
Safety and Hazards
Orientations Futures
Torsemide is a widely used diuretic in clinical practice . The TRANSFORM-HF is an open-label, pragmatic, event-driven randomized trial that recruited participants hospitalized with new or worsening heart failure to evaluate whether the type of loop diuretic prescribed for oral maintenance treatment and prevention of congestion impacts on clinical outcomes . The results of this trial and others like it will guide future directions for the use of torsemide .
Propriétés
IUPAC Name |
1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQRKMODMEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl ethyl torsemide | |
CAS RN |
58155-35-4 | |
| Record name | Desisopropyl ethyl torsemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58155-35-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESISOPROPYL ETHYL TORSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)







